The synthesis of PTC596 was achieved through a high-throughput screening process that identified candidates capable of reducing endogenous BMI-1 levels in tumor cells. Following this initial identification, chemical optimization was performed based on structure-activity relationships. The synthesis involves multiple steps, including the preparation of various intermediates and the final assembly of the compound, which is characterized by its central 5-fluoro-pyrimidine-4,6-diamine moiety .
Technical details regarding the synthesis include:
PTC596's molecular structure features a unique arrangement that allows it to bind effectively to tubulin. The compound occupies the colchicine site at the interface of tubulin heterodimers, which is critical for its mechanism of action. Key structural components include:
PTC596 undergoes several chemical reactions that are crucial for its therapeutic effects:
The mechanism of action of PTC596 involves multiple pathways:
PTC596 exhibits several notable physical and chemical properties:
PTC596 has several potential applications in scientific research and clinical settings:
PTC596 binds reversibly to the colchicine site of β-tubulin, located at the intradimer interface between α- and β-tubulin subunits. X-ray crystallography studies of tubulin-PTC596 complexes reveal that the compound inserts into a deep hydrophobic pocket bordered by β-tubulin residues T179, L181, V236, L240, L248, A250, and A354. Unlike classical colchicine-site binders (e.g., colchicine itself), PTC596 establishes unique hydrogen bonds with residues C241 and N258 via its carbonyl and amine groups, respectively. This interaction forces the βT7 loop (residues 273–284) into an outward "flipped-out" conformation, destabilizing longitudinal tubulin-tubulin contacts essential for microtubule assembly [1] [9]. The binding displaces the βT7 loop from its default "flipped-in" position, preventing the curved-to-straight conformational transition required for microtubule polymerization [9].
Table 1: Key Structural Interactions of PTC596 at the Tubulin Colchicine Site
Tubulin Residue | Interaction Type | Functional Consequence |
---|---|---|
Cys241 | Hydrogen bonding | Stabilizes A-ring orientation |
Asn258 | Hydrogen bonding | Anchors the core scaffold |
Leu248/Val236 | Hydrophobic packing | Displaces βT7 loop |
Thr179 | Van der Waals | Disrupts α-β subunit interface |
Ala354 | Hydrophobic contact | Prevents straight conformation |
Unlike taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), which target distinct tubulin sites (taxane: luminal site; vinca: inter-dimer interface), PTC596 exhibits superior oral bioavailability and blood-brain barrier penetration due to its low molecular weight (381.5 Da) and lack of susceptibility to P-glycoprotein (P-gp) efflux. Whereas paclitaxel stabilizes microtubules (increasing polymerized tubulin by 60–80%), PTC596 reduces polymerized tubulin by >90% in multiple myeloma and glioblastoma cells at nanomolar concentrations. Crucially, PTC596 retains potency in P-gp-overexpressing cell lines (e.g., NCI/ADR-RES ovarian carcinoma), where vincristine and paclitaxel exhibit >100-fold reduced efficacy [1] [2]. Additionally, PTC596’s binding kinetics are faster than colchicine’s, which forms a quasi-irreversible complex requiring hours for dissociation [9].
Table 2: Pharmacological Comparison of PTC596 with Classical Tubulin Inhibitors
Parameter | PTC596 | Colchicine | Paclitaxel | Vincristine |
---|---|---|---|---|
Binding Site | Colchicine | Colchicine | Taxane | Vinca |
Oral Bioavailability | High | Low | None | Low |
P-gp Substrate | No | Yes | Yes | Yes |
BBB Penetration | High | Moderate | Low | Low |
Microtubule Effect | Depolymerization | Depolymerization | Stabilization | Depolymerization |
EC₅₀ (Glioblastoma) | 5–50 nM | 2–10 nM | 5–20 nM | 1–5 nM |
PTC596 induces proteasomal degradation of BMI-1 (B-cell-specific Moloney murine leukemia virus integration site 1) by promoting its phosphorylation at two N-terminal serine residues (Ser78 and Ser82). This phosphorylation is directly mediated by cyclin-dependent kinase 1 (CDK1), whose activity increases during PTC596-induced G2/M arrest. Phosphorylated BMI-1 undergoes ubiquitination via the SCFᴱ³ᵘᵇ ligase complex, leading to rapid degradation (t½ < 2 hours) in acute myeloid leukemia (AML) and glioblastoma cells. CRISPR-mediated CDK1 knockout abolishes PTC596-driven BMI-1 degradation, confirming CDK1’s essential role. Consequently, PTC596 reduces BMI-1 protein levels by 70–90% in AML progenitor cells (CD34⁺CD38ˡᵒʷ/⁻) at 100–500 nM, independent of p53 status [4] [6] [9].
BMI-1 is a core subunit of canonical PRC1 (PRC1.4), which represses target genes (e.g., INK4a/ARF, HOX clusters) via histone H2A lysine 119 monoubiquitination (H2AK119ub). PTC596-induced BMI-1 degradation disrupts PRC1.4 assembly, reducing global H2AK119ub levels by >50% in myeloma and glioblastoma models. This derepresses the INK4a/ARF locus, elevating p16ᴵᴺᴷ⁴ᵃ and p14ᴬᴿᶠ expression, which induces senescence and apoptosis. However, PTC596 exhibits off-target effects on PRC2 components: it depletes EZH2 and SUZ12 in glioblastoma stem cells (GSCs), diminishing H3K27me3 marks. This dual PRC1/PRC2 inhibition amplifies transcriptional derepression but may activate epithelial-mesenchymal transition (EMT) genes in some contexts [3] [7] [10].
Table 3: PTC596-Mediated Effects on Polycomb Complex Components
Polycomb Component | Effect of PTC596 | Functional Consequence |
---|---|---|
BMI-1 (PRC1.4) | Degradation via CDK1 phosphorylation | Loss of PRC1.4 assembly, reduced H2AK119ub |
RING1B | Indirect reduction (60–70%) | Impaired E3 ubiquitin ligase activity |
CBX7 | Downregulation | Disrupted chromatin compaction |
EZH2 (PRC2) | Off-target depletion (40–50%) | Reduced H3K27me3, EMT induction |
SUZ12 (PRC2) | Off-target depletion | Impaired PRC2 recruitment |
PTC596’s combined targeting of tubulin dynamics and BMI-1 degradation creates synergistic anti-cancer effects. In glioblastoma stem cells (GSCs), tubulin inhibition induces rapid G2/M arrest (within 5–8 hours), while BMI-1 degradation impairs long-term self-renewal (neurosphere formation reduced by >80% after 7 days). This dual action overcomes resistance mechanisms:
The convergence of mitotic arrest (tubulin targeting) and epigenetic reprogramming (BMI-1/PRC inhibition) positions PTC596 as a multifaceted agent against chemoresistant cancers.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0